Comparative Anti-Tubercular Activity of the 5-Phenyl-3-Isoxazolecarboxylate Scaffold
The 5-phenyl-3-isoxazolecarboxylic acid ethyl ester core, of which ethyl 3-phenylisoxazole-5-carboxylate is the parent unsubstituted member, was identified as a critical scaffold for anti-tubercular activity. In a direct head-to-head comparison of various linker modifications, the core scaffold (represented by compound 7a) exhibited a Minimum Inhibitory Concentration (MIC) of 0.6 μM against replicating Mycobacterium tuberculosis (Mtb) in the MABA assay [1]. This activity was found to be comparable to or better than other analogs with modified linkers, such as the phenoxy derivative 16 (MIC = 1.0 μM), and significantly more potent than the lead compound 4 from which it was derived (MIC = 0.9 μM) [1].
| Evidence Dimension | Anti-mycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.6 μM (for 5-phenyl-3-isoxazolecarboxylic acid ethyl ester core, compound 7a) |
| Comparator Or Baseline | Phenoxy derivative 16 (MIC = 1.0 μM); Lead compound 4 (MIC = 0.9 μM) |
| Quantified Difference | Target compound is 1.67-fold more potent than derivative 16 and 1.5-fold more potent than lead compound 4. |
| Conditions | MABA assay against replicating Mycobacterium tuberculosis (R-TB) H37Rv. |
Why This Matters
This quantifies the essential role of the core ethyl ester and phenyl substitution pattern in achieving optimal anti-TB potency, justifying its selection over linker-modified analogs for lead optimization programs.
- [1] Lilienkampf, A., Pieroni, M., Wan, B., Wang, Y., Franzblau, S. G., & Kozikowski, A. P. (2010). Rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors of Mycobacterium tuberculosis. A potent and selective series for further drug development. Journal of Medicinal Chemistry, 53(2), 678–688. View Source
